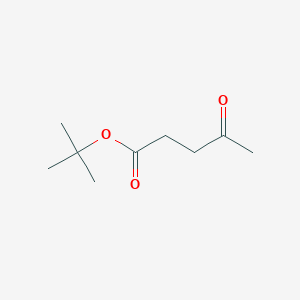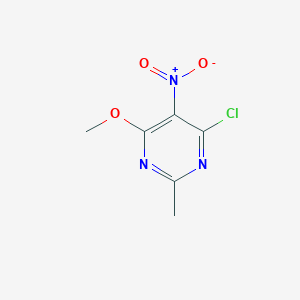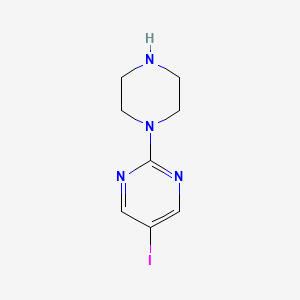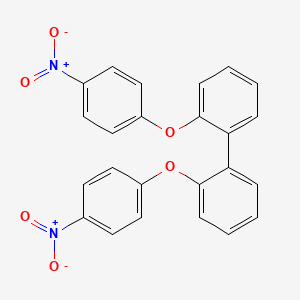
Tert-butyl 4-oxopentanoate
Übersicht
Beschreibung
Tert-butyl 4-oxopentanoate, also known as t-Butyl Levulinate, is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 g/mol . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of Tert-butyl 4-oxopentanoate consists of 9 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms . The InChI representation of its structure isInChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 . Its canonical SMILES representation is CC(=O)CCC(=O)OC(C)(C)C . Physical And Chemical Properties Analysis
Tert-butyl 4-oxopentanoate has a molecular weight of 172.22 g/mol . It has a computed XLogP3-AA value of 0.7, indicating its partition coefficient between octanol and water . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It also has 5 rotatable bonds . Its exact mass and monoisotopic mass are both 172.109944368 g/mol . Its topological polar surface area is 43.4 Ų . It has 12 heavy atoms .Wissenschaftliche Forschungsanwendungen
Pharmaceutical Synthesis
Tert-butyl 4-oxopentanoate is used in the synthesis of pharmaceutical compounds. For example, it is involved in processes for the preparation of (S)-tert-butyl 4,5-diamino-5-oxopentanoate, which is an intermediate in the synthesis of various drugs .
Material Science
This compound finds application in material science research, particularly in the synthesis and characterization of new materials with potential industrial applications .
Oxidation Reactions
It is used as a reagent in oxidation reactions, such as the epoxidation of alkenes and hydroxylation of alkanes .
Biopharmaceutical Research
In biopharmaceutical research, tert-butyl 4-oxopentanoate may be used to investigate interactions between proteins and excipients in the presence of tert-butyl alcohol .
Safety and Hazards
Tert-butyl 4-oxopentanoate is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with it .
Wirkmechanismus
Target of Action
Tert-butyl 4-oxopentanoate is a chemical compound with the molecular formula C9H16O3 It’s known that this compound is used in organic synthesis , suggesting that its targets could be various depending on the specific reactions it’s involved in.
Mode of Action
It has been used in the synthesis of dipeptides . In this context, the compound might interact with amino acids and other reagents to form peptide bonds, leading to the creation of dipeptides .
Biochemical Pathways
Given its use in peptide synthesis , it can be inferred that it plays a role in the biochemical pathways related to protein synthesis and metabolism.
Pharmacokinetics
Its physicochemical properties such as high gi absorption and bbb permeance suggest that it might have good bioavailability .
Result of Action
Given its role in peptide synthesis , it can be inferred that it contributes to the formation of peptides, which are crucial components of proteins and play vital roles in various biological functions.
Eigenschaften
IUPAC Name |
tert-butyl 4-oxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-7(10)5-6-8(11)12-9(2,3)4/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXIMLWFYMZNEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00574731 | |
| Record name | tert-Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-oxopentanoate | |
CAS RN |
2854-10-6 | |
| Record name | tert-Butyl 4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00574731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1602188.png)







